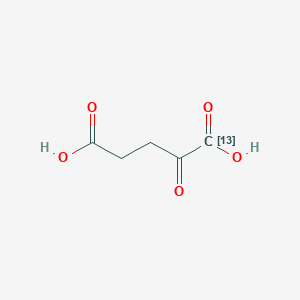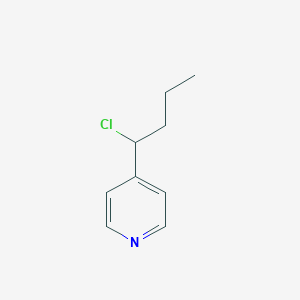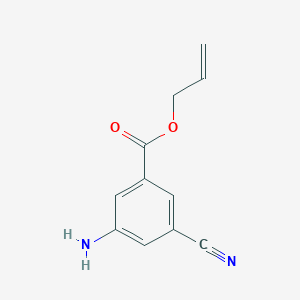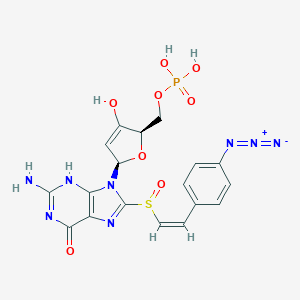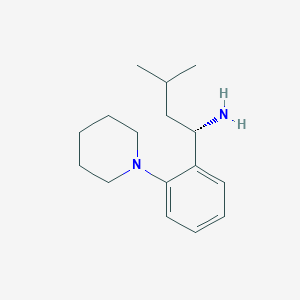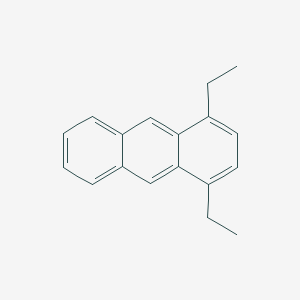
1,4-Diethylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethylanthracene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as benzene and toluene. 1,4-Diethylanthracene is used in scientific research for its unique properties and applications.
Mechanism Of Action
The mechanism of action of 1,4-Diethylanthracene is based on its unique electronic properties. It is a π-conjugated system that exhibits strong fluorescence emission in the visible region upon excitation with UV light. The fluorescence emission is due to the relaxation of the excited state back to the ground state through the emission of a photon. The fluorescence emission can be used to study the electronic properties of organic semiconductors.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 1,4-Diethylanthracene. However, it is known that 1,4-Diethylanthracene, including 1,4-Diethylanthracene, can have toxic effects on living organisms. 1,4-Diethylanthracene can cause DNA damage, oxidative stress, and inflammation, which can lead to cancer and other diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 1,4-Diethylanthracene in lab experiments are its unique electronic properties, high fluorescence quantum yield, and low toxicity. It is a useful fluorescent probe for studying the properties of organic semiconductors. However, the limitations of using 1,4-Diethylanthracene are its limited solubility in water and its sensitivity to oxygen and moisture.
Future Directions
There are several future directions for the use of 1,4-Diethylanthracene in scientific research. One direction is to develop new synthetic methods for producing 1,4-Diethylanthracene with higher purity and yield. Another direction is to study the electronic properties of 1,4-Diethylanthracene in different environments, such as in the presence of metal ions or in different solvents. Additionally, 1,4-Diethylanthracene can be used as a fluorescent probe for studying the dynamics of charge transport in organic semiconductors. Finally, the toxicity and environmental impact of 1,4-Diethylanthracene should be further investigated to ensure its safe use in scientific research.
Conclusion:
In conclusion, 1,4-Diethylanthracene is a useful compound for scientific research due to its unique electronic properties. It is used as a fluorescent probe for studying the properties of organic semiconductors and has potential applications in OLEDs, organic solar cells, and FETs. However, its limited solubility in water and sensitivity to oxygen and moisture are limitations that need to be addressed. Further research is needed to fully understand the biochemical and physiological effects of 1,4-Diethylanthracene and to develop new applications for this compound in scientific research.
Synthesis Methods
1,4-Diethylanthracene can be synthesized by the Friedel-Crafts reaction of anthracene with ethyl chloride in the presence of aluminum chloride. The reaction yields a mixture of 1,4-Diethylanthracene and 1,2-Diethylanthracene, which can be separated by column chromatography.
Scientific Research Applications
1,4-Diethylanthracene has been widely used in scientific research as a fluorescent probe for studying the properties of organic semiconductors. It has been used to investigate the photophysical properties of organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (FETs). 1,4-Diethylanthracene has also been used as a model compound for studying the photochemistry and photophysics of 1,4-Diethylanthracene in the atmosphere.
properties
CAS RN |
130798-78-6 |
|---|---|
Product Name |
1,4-Diethylanthracene |
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1,4-diethylanthracene |
InChI |
InChI=1S/C18H18/c1-3-13-9-10-14(4-2)18-12-16-8-6-5-7-15(16)11-17(13)18/h5-12H,3-4H2,1-2H3 |
InChI Key |
HRWVNUBBQQDECV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C2=CC3=CC=CC=C3C=C12)CC |
Canonical SMILES |
CCC1=CC=C(C2=CC3=CC=CC=C3C=C12)CC |
synonyms |
1,4-Diethylanthracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



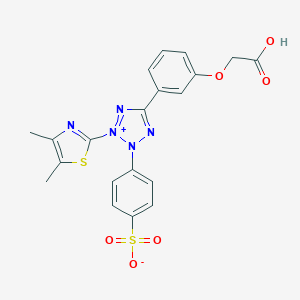
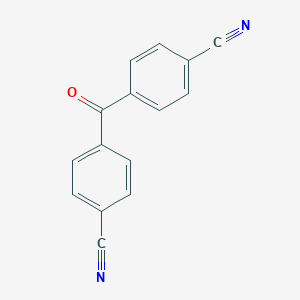
![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)
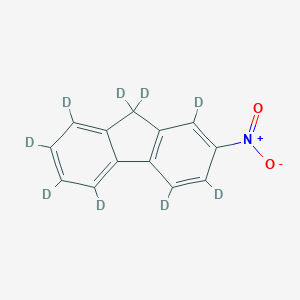

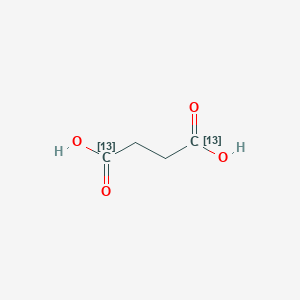
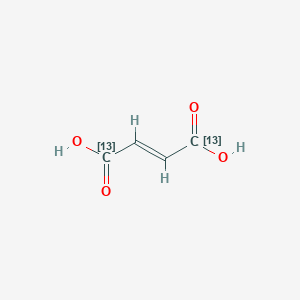
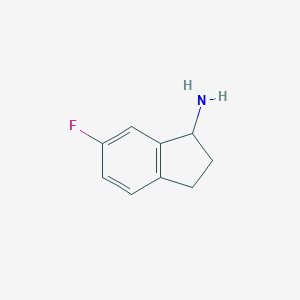
![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)
